molecular formula C15H14O3S B6402090 5-Methoxy-2-(3-methylthiophenyl)benzoic acid CAS No. 1261891-78-4

5-Methoxy-2-(3-methylthiophenyl)benzoic acid

Cat. No.: B6402090
CAS No.: 1261891-78-4
M. Wt: 274.3 g/mol
InChI Key: ZBCVFLRIAGGPAZ-UHFFFAOYSA-N
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Description

5-Methoxy-2-(3-methylthiophenyl)benzoic acid is an organic compound with a complex structure that includes a methoxy group, a methylthiophenyl group, and a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(3-methylthiophenyl)benzoic acid typically involves several steps, starting from commercially available precursors. One common method involves the reaction of 5-methoxy-2-bromobenzoic acid with 3-methylthiophene in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(3-methylthiophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-2-(3-methylthiophenyl)benzoic acid.

    Reduction: Formation of 5-methoxy-2-(3-methylthiophenyl)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-2-(3-methylthiophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(3-methylthiophenyl)benzoic acid involves its interaction with specific molecular targets. The methoxy and methylthiophenyl groups can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-(4-methylthiophenyl)benzoic acid: Similar structure but with the methylthiophenyl group in a different position.

    5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Contains a triazole ring instead of a thiophene ring.

Uniqueness

5-Methoxy-2-(3-methylthiophenyl)benzoic acid is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-methoxy-2-(3-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-18-11-6-7-13(14(9-11)15(16)17)10-4-3-5-12(8-10)19-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCVFLRIAGGPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)SC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401180075
Record name [1,1′-Biphenyl]-2-carboxylic acid, 4-methoxy-3′-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401180075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-78-4
Record name [1,1′-Biphenyl]-2-carboxylic acid, 4-methoxy-3′-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261891-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-2-carboxylic acid, 4-methoxy-3′-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401180075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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